6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide
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Overview
Description
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide is a member of pyridines and a sulfonamide.
Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition Studies
Compounds with the 1,4-benzodioxin ring, including derivatives of 6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide, have been studied for their antibacterial potential and lipoxygenase inhibitory properties. This research indicates their potential as therapeutic agents for inflammatory diseases. Notably, some synthesized sulfonamides showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme (Abbasi et al., 2017).
Potential in Treating Diabetes and Alzheimer's Disease
Another study explored the therapeutic potential of new sulfonamide derivatives with the 1,4-benzodioxin moiety for treating Alzheimer's disease and Type-2 Diabetes. Certain compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are significant in the context of these diseases (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity Studies
The synthesized molecules of this chemical class were also researched for their biofilm inhibitory action against certain bacterial strains and cytotoxicity. Some compounds demonstrated suitable inhibitory action against bacterial biofilms with docile cytotoxicity, suggesting their potential in addressing bacterial resistance issues (Abbasi et al., 2020).
Molecular Docking Studies
Ethylated sulfonamides incorporating 1,4-benzodioxane moiety have been synthesized and screened against various enzymes. Their interaction with target enzymes was observed both experimentally and computationally through molecular docking studies, demonstrating their role as enzyme inhibitors (Irshad et al., 2016).
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C22H23N3O4S/c1-2-25(17-8-4-3-5-9-17)30(26,27)19-12-13-22(24-15-19)23-14-18-16-28-20-10-6-7-11-21(20)29-18/h3-13,15,18H,2,14,16H2,1H3,(H,23,24) |
InChI Key |
BAEWUJRANKALKZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3COC4=CC=CC=C4O3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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